![molecular formula C20H34N2SSi B14167625 5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167625.png)
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring
准备方法
The synthesis of 5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic structure.
Introduction of the Triisopropylsilyl Group: This step involves the protection of the nitrogen atom in the pyrrole ring using triisopropylsilyl chloride under basic conditions.
Attachment of the Methylthio Propyl Group: This step involves the alkylation of the pyridine ring with a suitable methylthio propyl halide under basic conditions.
化学反应分析
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., sodium hydride, potassium carbonate), and catalysts (e.g., palladium on carbon).
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, particularly those involving pyrrolopyridine-containing enzymes or receptors.
Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting diseases involving pyrrolopyridine-containing proteins.
Industry: The compound can be used in the development of new materials, particularly those with unique electronic or optical properties.
作用机制
The mechanism of action of 5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is not well-documented, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, that contain pyrrolopyridine-binding sites. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
相似化合物的比较
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
Pyrrolopyridines: These compounds share the same core structure but differ in the substituents attached to the core. Examples include 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine and 5-(3-(methylthio)propyl)-1H-pyrrolo[2,3-b]pyridine.
Pyridinium Salts: These compounds contain a pyridine ring with a positive charge, which can interact with different molecular targets compared to neutral pyrrolopyridines. Examples include N-methylpyridinium iodide and N-ethylpyridinium bromide.
属性
分子式 |
C20H34N2SSi |
|---|---|
分子量 |
362.6 g/mol |
IUPAC 名称 |
[5-(3-methylsulfanylpropyl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H34N2SSi/c1-15(2)24(16(3)4,17(5)6)22-11-10-19-13-18(9-8-12-23-7)14-21-20(19)22/h10-11,13-17H,8-9,12H2,1-7H3 |
InChI 键 |
WNRKBYIRFXYNRK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)CCCSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)
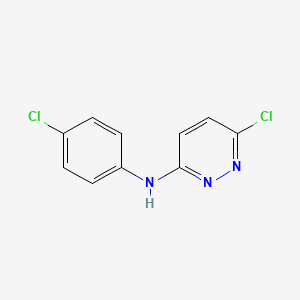
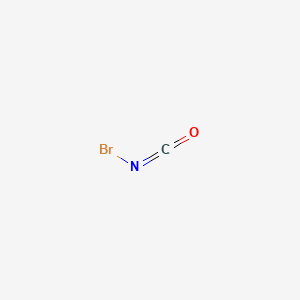
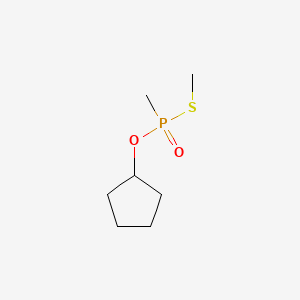

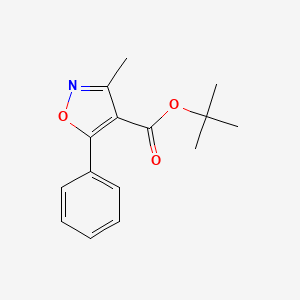


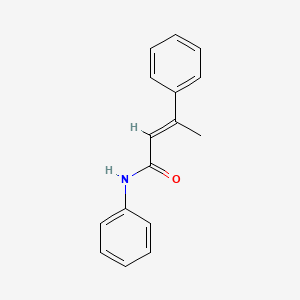

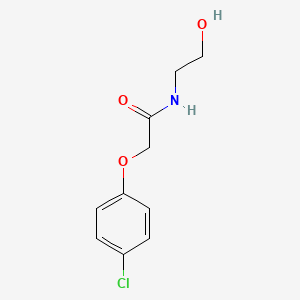
![4-[2-(2-Fluorophenyl)ethynyl]quinoline](/img/structure/B14167618.png)
![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167624.png)
